molecular formula C9H11BrN2 B1522737 3-Bromo-2-(pyrrolidin-1-YL)pyridine CAS No. 1150561-84-4

3-Bromo-2-(pyrrolidin-1-YL)pyridine

Cat. No.: B1522737
CAS No.: 1150561-84-4
M. Wt: 227.1 g/mol
InChI Key: UKSFRLYYEAXUKE-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 . It is used for proteomics research .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved from different cyclic or acyclic precursors . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Brc1ccc(nc1)N2CCCC2 . The InChI representation is 1S/C9H11BrN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 .

Scientific Research Applications

Proton Transfer Studies

One study focused on the photoinduced tautomerization in pyrazolylpyridines, including derivatives such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This research highlights the complex behavior of bromo-pyridine derivatives under photoexcitation, contributing to our understanding of photophysical processes in organic molecules (Vetokhina et al., 2012).

Antibacterial Activity

Another study utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate for synthesizing novel cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. The study demonstrated that certain derivatives exhibit significant antibacterial properties, showcasing the potential of 3-Bromo-2-(pyrrolidin-1-yl)pyridine in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Material Science and Catalysis

In material science, the generation of Brønsted and Lewis acid sites on the surface of silica by addition of dopant cations involved the use of pyridine derivatives to study the acidic properties of modified silica. This research provides insights into how modifications at the molecular level can affect material properties, potentially leading to advances in catalysis and material science (Connell & Dumesic, 1987).

Synthesis of Hyperbranched Polyelectrolytes

Research on hyperbranched poly[bis(alkylene)pyridinium]s involved the synthesis of related bromomethylpyridine derivatives, demonstrating the compound's role in creating new polymeric materials. These materials have potential applications in various fields, including biotechnology and nanotechnology (Monmoton et al., 2008).

Coordination Chemistry

The synthesis and coordination chemistry of pyrazolylpyridines, including derivatives, have been explored for their applications in creating luminescent compounds for biological sensing and iron complexes for spin-state transitions. This area of research opens up new possibilities for the use of this compound in developing advanced materials with specific electronic and optical properties (Halcrow, 2005).

Safety and Hazards

3-Bromo-2-(pyrrolidin-1-YL)pyridine is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Properties

IUPAC Name

3-bromo-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSFRLYYEAXUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675127
Record name 3-Bromo-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-84-4
Record name Pyridine, 3-bromo-2-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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